molecular formula C10H14O2 B6233121 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287281-06-3

3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid

Numéro de catalogue B6233121
Numéro CAS: 2287281-06-3
Poids moléculaire: 166.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as CBPC, is a bicyclic compound that has attracted attention due to its unique chemical structure and potential applications in scientific research. CBPC is a carboxylic acid derivative that contains a cyclobutyl group, which is known to impart unique properties to organic molecules.

Mécanisme D'action

The exact mechanism of action of 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the GABA(A) receptor, which is a major inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the severity of seizures in animal models of epilepsy. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is a relatively simple compound to synthesize, which makes it readily available for laboratory experiments. Its low toxicity profile also makes it a safe compound to work with. However, this compound is not widely available commercially, which may limit its use in certain experiments.

Orientations Futures

There are several areas of research that could benefit from further investigation of 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a treatment for neurological disorders such as epilepsy and neuropathic pain. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.

Méthodes De Synthèse

The synthesis of 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid involves the reaction between cyclobutyl lithium and bicyclo[1.1.1]pentan-1-one, followed by hydrolysis of the resulting intermediate. This method has been optimized to provide high yields of pure this compound. The purity of the compound can be further improved by recrystallization from suitable solvents.

Applications De Recherche Scientifique

3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models, which makes it a promising candidate for the development of novel therapeutics. This compound has also been investigated for its potential to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for the treatment of various diseases.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid involves the cyclization of a cyclobutylcarboxylic acid derivative to form the bicyclo[1.1.1]pentane ring system. The carboxylic acid group is then introduced through a carboxylation reaction.", "Starting Materials": [ "Cyclobutylmethyl ketone", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclobutylmethyl ketone to form 1-bromo-3-cyclobutylpropan-1-one", "Treatment of 1-bromo-3-cyclobutylpropan-1-one with sodium hydroxide to form 3-cyclobutylpropan-1-ol", "Conversion of 3-cyclobutylpropan-1-ol to 3-cyclobutylpropanoic acid through oxidation with sodium hypochlorite", "Cyclization of 3-cyclobutylpropanoic acid with diethyl ether and hydrochloric acid to form 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid", "Carboxylation of 3-cyclobutylbicyclo[1.1.1]pentane with carbon dioxide and sodium bicarbonate to introduce the carboxylic acid group", "Purification of the final product through recrystallization with water and sodium chloride" ] }

Numéro CAS

2287281-06-3

Formule moléculaire

C10H14O2

Poids moléculaire

166.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.